![molecular formula C15H19N5OS B2665783 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea CAS No. 2415463-86-2](/img/structure/B2665783.png)
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of urea-based inhibitors that target protein kinases, which are key regulators of various cellular processes.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit several protein kinases, including cyclin-dependent kinases, which are overexpressed in many types of cancer. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the activity of several pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.
Wirkmechanismus
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea works by inhibiting the activity of protein kinases, which are key regulators of various cellular processes. Specifically, this compound targets cyclin-dependent kinases, which are overexpressed in many types of cancer. By inhibiting these kinases, this compound prevents the proliferation of cancer cells and induces cell cycle arrest. Additionally, this compound inhibits the activity of several pro-inflammatory cytokines, which reduces inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea has several biochemical and physiological effects, depending on the disease being studied. In cancer, this compound induces cell cycle arrest and prevents the proliferation of cancer cells. In inflammation, this compound reduces the activity of several pro-inflammatory cytokines, which reduces inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea in lab experiments is its specificity for protein kinases, which makes it a valuable tool for studying cellular processes that are regulated by these kinases. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its solubility, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea. One direction is the development of more potent and selective inhibitors of protein kinases, which could have greater therapeutic potential. Additionally, this compound could be studied in combination with other compounds to enhance its therapeutic effects. Finally, the use of this compound in clinical trials could be explored to determine its efficacy and safety in humans.
Synthesemethoden
The synthesis of 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea involves the reaction of cyclopentyl isocyanate with 1-thieno[3,2-d]pyrimidin-4-amine in the presence of a suitable base. The resulting intermediate is then reacted with 3-azetidinone to yield the final product. This method has been optimized for high yield and purity and has been used in several research studies.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-15(18-10-3-1-2-4-10)19-11-7-20(8-11)14-13-12(5-6-22-13)16-9-17-14/h5-6,9-11H,1-4,7-8H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCADJCCENPIPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

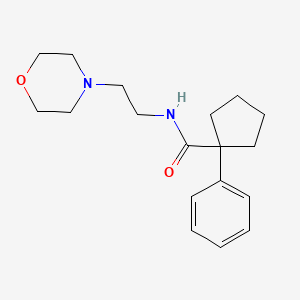

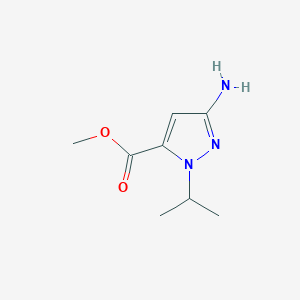


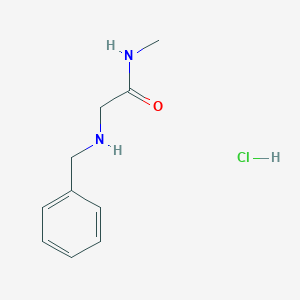
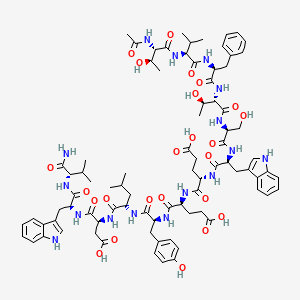
![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)
![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)
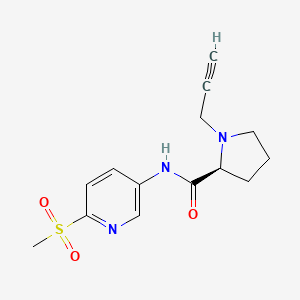
![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2665721.png)
![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2665722.png)
![ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2665723.png)